molecular formula C13H20N2 B1349162 (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine CAS No. 626216-69-1

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Cat. No. B1349162
M. Wt: 204.31 g/mol
InChI Key: LIXDUPDEYUFILL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Novel Cobalt(II) Complexes

The compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (referred to as LA) has been utilized in synthesizing novel cobalt(II) complexes. These complexes have shown promise in catalyzing the polymerization of methyl methacrylate to produce poly(methyl methacrylate). The study highlighted the influence of ligand architecture on catalytic activity, noting that increased steric bulk around the metal center resulted in decreased catalytic activity (Ahn et al., 2016).

Antioxidant and Enzymatic Inhibition

γ-Pyridinyl Amine Derivatives

Research involving diverse γ-pyridinyl amine derivatives, including cyclic analogs, has demonstrated significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. This research underscores the potential of these compounds in the design and development of new pyridine-based molecules with dual functionalities, especially for antioxidant and acetylcholinesterase inhibitory activities (Vargas Méndez & Kouznetsov, 2015).

Synthesis and Applications in Chemistry

Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives

These derivatives have been successfully synthesized under solvent-free conditions using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. This synthesis methodology offers a useful approach for creating N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives with good to high yields (Ghorbani‐Vaghei & Amiri, 2014).

Molecular Modeling and Design

Diiron(III) Complexes as Methane Monooxygenases Models

Diiron(III) complexes containing the (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and its analogs have been studied as functional models for methane monooxygenases. These complexes were observed to catalyze the selective hydroxylation of alkanes, showing the potential for practical applications in chemical transformations and the pharmaceutical industry (Sankaralingam & Palaniandavar, 2014).

Catalysis and Polymerization

Copolymerization of Cyclohexene Oxide/Carbon Dioxide

The compound has been involved in the catalysis of the copolymerization of cyclohexene oxide and carbon dioxide. This study demonstrated the use of chromium(III) amino-bis(phenolato) complexes in the polymerization process, highlighting the structural and catalytic versatility of these complexes (Devaine-Pressing et al., 2015).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary greatly depending on how extensively the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXDUPDEYUFILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256855
Record name N-(4-Methylcyclohexyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

CAS RN

626216-69-1
Record name N-(4-Methylcyclohexyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626216-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylcyclohexyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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